molecular formula C11H25NO3 B3193121 Octanoic acid isopropanolamine salt CAS No. 68171-53-9

Octanoic acid isopropanolamine salt

Cat. No.: B3193121
CAS No.: 68171-53-9
M. Wt: 219.32 g/mol
InChI Key: NWHZTFUOECHPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid isopropanolamine salt is a chemical reagent of significant interest for metabolic and neurological research. Its core component, octanoic acid (caprylic acid), is a medium-chain saturated fatty acid (C8:0) that is a major constituent of medium-chain triglycerides (MCTs) found in coconut oil and palm kernel oil . In vivo, octanoic acid is a crucial metabolite; it is produced bound to acyl carrier protein (octanoyl-ACP) in the mitochondrial fatty acid synthesis (mtFAS) pathway, where it serves as the essential precursor for the biosynthesis of lipoic acid, a vital cofactor for key mitochondrial enzyme complexes including the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDC) . Researchers utilize this salt to investigate the mechanisms of the MCT ketogenic diet, which has shown neuroprotective potential in studies of neurodegenerative disorders and intractable epilepsy . Preclinical studies highlight a critical area of investigation: while octanoic acid can induce ketosis and demonstrate neuroprotective effects, it has also been associated with deleterious alterations in trabecular bone microarchitecture and bone markers after sustained administration in model systems . This makes the compound a vital tool for probing the complex balance between therapeutic benefits and potential metabolic side effects. The isopropanolamine salt form is typically used to improve the handling or solubility properties of the fatty acid for in vitro applications. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

68171-53-9

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

IUPAC Name

1-aminopropan-2-ol;octanoic acid

InChI

InChI=1S/C8H16O2.C3H9NO/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3,5H,2,4H2,1H3

InChI Key

NWHZTFUOECHPPL-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)O.CC(CN)O

Canonical SMILES

CCCCCCCC(=O)O.CC(CN)O

Other CAS No.

68171-53-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid isopropanolamine salt typically involves the neutralization reaction between octanoic acid and isopropanolamine. The reaction can be carried out under mild conditions, usually at room temperature, and does not require any special catalysts. The general reaction is as follows:

C8H16O2+C3H9NOC8H15O2NH2C3H7OH\text{C}_8\text{H}_{16}\text{O}_2 + \text{C}_3\text{H}_9\text{NO} \rightarrow \text{C}_8\text{H}_{15}\text{O}_2\text{NH}_2\text{C}_3\text{H}_7\text{OH} C8​H16​O2​+C3​H9​NO→C8​H15​O2​NH2​C3​H7​OH

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Octanoic acid isopropanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group in isopropanolamine can participate in substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Octanoic acid isopropanolamine salt has shown promise in pharmaceutical formulations due to its ability to enhance drug solubility and stability. It acts as an emulsifier and stabilizer in drug delivery systems.

Case Study: Drug Delivery Systems

  • Objective: To evaluate the effectiveness of this compound in improving the solubility of hydrophobic drugs.
  • Methodology: The compound was incorporated into lipid-based formulations.
  • Results: Enhanced solubility and bioavailability of poorly soluble drugs were observed, leading to improved therapeutic efficacy.

Cosmetic Applications

In cosmetics, this compound serves as a conditioning agent. Its quaternary structure allows it to interact effectively with keratin fibers, making it suitable for hair care products.

Case Study: Hair Conditioning Products

  • Objective: To assess the conditioning effects of this compound in hair care formulations.
  • Methodology: Comparative analysis with traditional conditioning agents.
  • Results: Products containing the salt demonstrated superior conditioning properties, improving hair texture and manageability.

Industrial Applications

The compound is also utilized in industrial settings, particularly as a surfactant and emulsifier in various processes such as metal machining and cleaning agents.

Industrial Uses

ApplicationDescription
Metal MachiningActs as a lubricant and corrosion inhibitor.
Cleaning AgentsFunctions as a surfactant enhancing cleaning efficiency.
Wood PreservationUsed in formulations to protect wood from decay.

Environmental Applications

Research indicates that this compound can be employed in bioremediation efforts due to its biodegradable nature and low toxicity to aquatic organisms.

Case Study: Bioremediation

  • Objective: To explore the potential of this compound in degrading environmental pollutants.
  • Methodology: Application of the compound in contaminated soil samples.
  • Results: Significant reduction in pollutant levels was achieved, indicating its effectiveness as a bioremediation agent.

Mechanism of Action

The mechanism of action of octanoic acid isopropanolamine salt involves its interaction with cellular membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the hydrophobic and hydrophilic regions of the compound, which allow it to integrate into biological membranes and proteins.

Comparison with Similar Compounds

Key Differences :

  • Ethanolamine octanoate’s smaller amine group enhances water solubility, making it suitable for personal care products.
  • Dioctylamine octanoate’s bulky amine tail increases hydrophobicity, favoring industrial applications like lubricants .

Metal Salts of Octanoic Acid

Metal salts of octanoic acid are widely used in catalysis, coatings, and stabilizers.

Compound Molecular Formula CAS Number Applications Toxicity Concerns
Potassium octanoate C₈H₁₅KO₂ 764-71-6 Polyurethane catalyst, soaps Low toxicity
Lead octanoate C₈H₁₄O₄Pb 15696-43-2 PVC stabilizers, lubricants High toxicity (neurotoxic)
Cobalt octanoate C₁₆H₃₀CoO₄ 6700-85-2 Drying agent in paints Moderate toxicity (carcinogenic)

Key Differences :

  • Potassium octanoate is preferred in food-grade and pharmaceutical applications due to low toxicity.
  • Lead octanoate is restricted to specialized industrial uses due to environmental and health risks .

Fluorinated Derivatives

Fluorinated octanoic acid derivatives, such as sodium pentadecafluoro-octanoate, exhibit unique properties due to fluorine substitution.

Compound Molecular Formula Applications Environmental Impact
Sodium pentadecafluoro-octanoate C₈F₁₅O₂Na Firefighting foams, water-repellent coatings High persistence, bioaccumulative
Ethanolamine octanoate C₁₀H₂₃NO₃ Biodegradable surfactants Low environmental impact

Key Differences :

  • Fluorinated derivatives are valued for chemical stability but face regulatory scrutiny due to environmental persistence.
  • Ethanolamine octanoate is biodegradable and safer for consumer products .

Structural Analogues

Octanoic acid (C8) and decanoic acid (C10) differ in chain length, leading to divergent biological effects.

Compound Chain Length Bone Health Impact (Mice) Applications
Octanoic acid C8 Reduces bone mineralization (↓ALP, ↑TRAP) Dietary supplements, MCT oils
Decanoic acid C10 No significant bone effects Epilepsy treatment, biofuels

Key Differences :

  • Octanoic acid disrupts bone remodeling in mice, while decanoic acid is neutral . This suggests that even minor chain-length variations can alter biological activity.

Research Findings and Implications

  • Bone Health: Long-term octanoic acid exposure in mice reduced bone mineral density by 15–20%, highlighting risks for osteoporosis-prone populations .
  • Industrial Use: Potassium octanoate improves polyurethane foam production efficiency by 30% compared to traditional catalysts .
  • Environmental Impact: Fluorinated octanoate derivatives exhibit half-lives exceeding 50 years in aquatic systems, driving bans in multiple countries .

Q & A

Basic Research Questions

Q. How can octanoic acid isopropanolamine salt be synthesized and characterized for research purposes?

  • Methodology : The salt is typically synthesized by reacting octanoic acid with isopropanolamine (2-aminoethanol) in a 1:1 molar ratio under controlled pH and temperature. Purification involves distillation to remove unreacted starting materials. Characterization employs techniques like NMR, FTIR, and mass spectrometry to confirm the structure (C10H23NO3, CAS 28098-03-5). Physical properties (e.g., boiling point: 239.3°C, density: ~1.0 g/cm³) should be verified using differential scanning calorimetry (DSC) and viscometry .

Q. What standard assays are used to evaluate the antifungal activity of octanoic acid derivatives?

  • Methodology : Disk diffusion or microdilution assays (e.g., CLSI M27/M38 protocols) are employed to test antifungal efficacy. Minimum inhibitory concentrations (MICs) against common fungi (e.g., Candida albicans) are quantified. Synergistic effects with other antifungals can be assessed using checkerboard assays. Ensure proper controls (e.g., solvent-only and positive controls like fluconazole) to validate results .

Q. How should researchers mitigate health risks when handling this compound?

  • Methodology : Implement local exhaust ventilation and use PPE (gloves, goggles, lab coats). Safety showers and eyewash stations must be accessible. Acute toxicity data may be limited; thus, adhere to ALARA principles. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified waste management services. Stability tests under varying temperatures and light exposure are critical for safe storage .

Advanced Research Questions

Q. What genetic engineering strategies enhance microbial production of octanoic acid, a precursor to the isopropanolamine salt?

  • Methodology : In Saccharomyces cerevisiae, overexpress fatty acid biosynthesis genes (e.g., KCS1, FSH2) identified via high-throughput screening using octanoic acid-responsive biosensors (e.g., pPDR12 promoter coupled to GFP). RNA-Seq analysis of producer strains reveals transcriptional responses, such as RPL40B overexpression increasing titers by 40%. Validate targets via CRISPR-Cas9 or homologous recombination .

Q. How can microfluidic systems leverage octanoic acid’s physicochemical properties for novel applications?

  • Methodology : Design microfluidic chips where octanoic acid binds polar water molecules while repelling ions (e.g., Na⁺, Cl⁻) for desalination. Optimize flow rates and channel geometry to maximize ion rejection. Use conductivity measurements to quantify salinity reduction. Decant octanoic acid post-process, and validate scalability via pilot studies .

Q. How do researchers reconcile contradictory data on octanoic acid’s environmental impact?

  • Methodology : Conduct biodegradability assays (e.g., OECD 301B) to confirm microbial breakdown rates. Compare with ecotoxicity data (e.g., Daphnia magna LC50) to assess aquatic risks. Address gaps in soil mobility studies using column leaching tests. Publish null/negative findings to clarify discrepancies between lab and field observations .

Q. What transcriptomic approaches reveal strain adaptation during octanoic acid overproduction?

  • Methodology : Perform RNA-Seq on S. cerevisiae at different fermentation phases. Use tools like DESeq2 for differential expression analysis. Pathway enrichment (e.g., KEGG, GO) identifies stress responses (e.g., oxidative stress genes). Validate hypotheses via qRT-PCR and knockout strains. Integrate multi-omics data (proteomics/metabolomics) for systems-level insights .

Methodological Notes

  • Data Validation : Cross-reference CAS 28098-03-5 properties with databases like PubChem or ChEMBL to ensure consistency .
  • Ethical Compliance : Adhere to institutional biosafety protocols (e.g., NIH Guidelines) when engineering microbial strains .
  • Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch variability in antifungal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.